molecular formula C14H16F3NO4 B1630055 Methyl 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)benzoate CAS No. 209688-24-4

Methyl 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)benzoate

Cat. No. B1630055
M. Wt: 319.28 g/mol
InChI Key: NVXLETMQLIBSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C14H16F3NO4 and its molecular weight is 319.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

209688-24-4

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)benzoate

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(20)18-10-6-5-8(14(15,16)17)7-9(10)11(19)21-4/h5-7H,1-4H3,(H,18,20)

InChI Key

NVXLETMQLIBSQG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-t-butoxycarbonylaminobenzotrifluoride (3.90 g) was dissolved in THF. At −50° C., t-butyl lithium (30 ml) was added dropwise thereto. The mixture was stirred for 3 hours with keeping at −50° C. Carbon dioxide gas was bubbled into this mixture under stirring (the temperature increased to about −30° C.). The solvent was distilled out. The back-extractration of the residue was 2N NaOH-ether mixture solution was carried out. The aqueous layer was acidified by adding 2N HCl, extracted with ether, washed and dried over. In addition, the layer containing ether was washed, dried over, filtered and concentrated after combining the said layer containing ether to give the crude compound. Such crude compound was dissolved in ether. A solution of diazomethane in ether was added thereto until the reaction solution became yellow. The reaction solution was concentrated and purified on silica gel column chromatography (hexane:AcOEt=20:1→10:1) to give the title compound (3.80 g) having the following physical data.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.